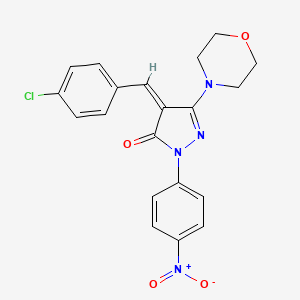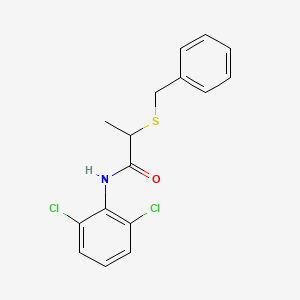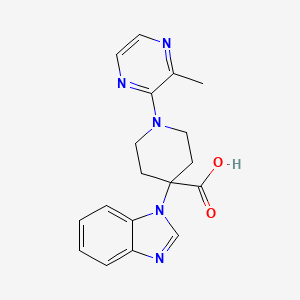![molecular formula C18H22N4O B5426424 2-[4-(1H-pyrazol-5-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5426424.png)
2-[4-(1H-pyrazol-5-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1H-pyrazol-5-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride, also known as JP4-039, is a synthetic compound that has gained significant attention in the scientific community due to its potential as an antioxidant and anti-inflammatory agent.
Mecanismo De Acción
2-[4-(1H-pyrazol-5-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride exerts its antioxidant and anti-inflammatory effects through multiple mechanisms. It can scavenge free radicals and reactive oxygen species, inhibit the production of pro-inflammatory cytokines, and modulate the activity of transcription factors involved in oxidative stress and inflammation. This compound has also been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. It has also been shown to improve mitochondrial function and increase the expression of antioxidant enzymes. In animal models, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against sepsis-induced organ damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(1H-pyrazol-5-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its hydrophobic nature and low bioavailability can limit its effectiveness in vivo. Additionally, this compound may have off-target effects that need to be considered when interpreting experimental results.
Direcciones Futuras
Future research on 2-[4-(1H-pyrazol-5-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride should focus on improving its bioavailability and efficacy in vivo. This could involve the development of novel delivery systems or modifications to the compound structure. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
2-[4-(1H-pyrazol-5-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride can be synthesized using a multistep process, which involves the reaction of 4-(1H-pyrazol-5-yl)benzoic acid with 2,7-diazaspiro[4.5]decane in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with hydrochloric acid to obtain this compound in the form of a hydrochloride salt.
Aplicaciones Científicas De Investigación
2-[4-(1H-pyrazol-5-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride has been extensively studied for its potential as an antioxidant and anti-inflammatory agent. It has been shown to protect against oxidative stress and reduce inflammation in various cell types, including neuronal cells, endothelial cells, and immune cells. This compound has also been investigated for its potential as a therapeutic agent in various disease models, including Alzheimer's disease, Parkinson's disease, and sepsis.
Propiedades
IUPAC Name |
2,9-diazaspiro[4.5]decan-2-yl-[4-(1H-pyrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-17(22-11-8-18(13-22)7-1-9-19-12-18)15-4-2-14(3-5-15)16-6-10-20-21-16/h2-6,10,19H,1,7-9,11-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMYWWDHGAAWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC=C(C=C3)C4=CC=NN4)CNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one](/img/structure/B5426344.png)

![4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426356.png)
![2-methyl-5-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}sulfonyl)benzamide](/img/structure/B5426364.png)



![2,2,2-trifluoro-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5426395.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426400.png)

![3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5426413.png)
![7-acetyl-3-(ethylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5426415.png)

![(2R*,3S*,6R*)-5-(5-fluoro-2-pyrimidinyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5426434.png)